Methyl 4-[(2,5-dimethylphenyl)(methylsulfonyl)amino]butanoate
Overview
Description
Methyl 4-[(2,5-dimethylphenyl)(methylsulfonyl)amino]butanoate is a chemical compound with the molecular formula C14H21NO4S It is known for its unique structural features, which include a butanoate ester linked to a sulfonyl-substituted aromatic amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2,5-dimethylphenyl)(methylsulfonyl)amino]butanoate typically involves the reaction of 2,5-dimethylphenylamine with methyl 4-bromobutanoate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the amine group attacks the electrophilic carbon in the ester, resulting in the formation of the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2,5-dimethylphenyl)(methylsulfonyl)amino]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), dimethylformamide (DMF)
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted esters
Scientific Research Applications
Methyl 4-[(2,5-dimethylphenyl)(methylsulfonyl)amino]butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[(2,5-dimethylphenyl)(methylsulfonyl)amino]butanoate involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, influencing their activity. Additionally, the aromatic amine moiety can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Methyl 4-[(2,5-dimethylphenyl)(methylsulfonyl)amino]butanoate can be compared with other similar compounds such as:
Methyl 4-[(2,5-dimethylphenyl)amino]butanoate: Lacks the sulfonyl group, resulting in different chemical reactivity and biological activity.
Methyl 4-[(2,5-dimethylphenyl)(methylsulfonyl)amino]pentanoate: Has an additional carbon in the alkyl chain, which can influence its physical and chemical properties.
The presence of the sulfonyl group in this compound makes it unique, as it imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
methyl 4-(2,5-dimethyl-N-methylsulfonylanilino)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-11-7-8-12(2)13(10-11)15(20(4,17)18)9-5-6-14(16)19-3/h7-8,10H,5-6,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGAYOCADOMDRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CCCC(=O)OC)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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